4-(Allyloxy)aniline
Overview
Description
4-(Allyloxy)aniline: is an organic compound with the molecular formula C9H11NO . It is also known by its IUPAC name, 4-(prop-2-en-1-yloxy)aniline . This compound features an aniline moiety substituted with an allyloxy group at the para position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)aniline typically involves the allylation of aniline derivatives. One common method is the reaction of 4-hydroxyaniline with allyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zirconium dioxide supported tungsten oxide can be employed to achieve selective monoallylation of aniline derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Catalysts such as in the presence of hydrogen gas.
Substitution: Electrophiles like or in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of .
Reduction: Formation of from nitro precursors.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-(Allyloxy)aniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Allyloxy)aniline involves its interaction with various molecular targets. The allyloxy group can participate in nucleophilic substitution reactions, while the aniline moiety can undergo electrophilic aromatic substitution . These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Methoxyaniline: Similar structure but with a methoxy group instead of an allyloxy group.
4-Ethoxyaniline: Contains an ethoxy group instead of an allyloxy group.
4-Butoxyaniline: Features a butoxy group in place of the allyloxy group.
Uniqueness: 4-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other alkoxy-substituted anilines .
Properties
IUPAC Name |
4-prop-2-enoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOANTMNYBSIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424704 | |
Record name | 4-(allyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1688-69-3 | |
Record name | 4-(allyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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